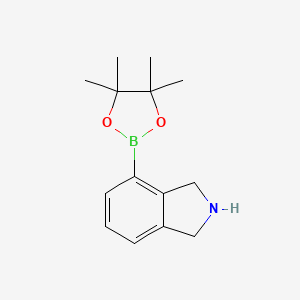

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline is a boron-containing organic compound. It is characterized by the presence of a dioxaborolane ring attached to an isoindoline structure. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline typically involves the reaction of isoindoline derivatives with boronic acid or boronate esters. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-boron bonds .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert it into boron-containing alcohols.

Substitution: It participates in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Reagents such as halides and amines are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline has a wide range of applications in scientific research:

Biology: The compound is explored for its potential in drug development and as a probe in biological assays.

Medicine: Research is ongoing into its use in developing boron-containing pharmaceuticals.

Industry: It is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline exerts its effects involves the formation of stable carbon-boron bonds. These bonds are crucial in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. The boron atom acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate

Uniqueness

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline is unique due to its isoindoline structure, which imparts distinct electronic and steric properties. This makes it particularly effective in specific organic transformations and applications where other boron-containing compounds may not perform as well .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)isoindoline is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C14H18BNO3

- Molecular Weight : 255.11 g/mol

- CAS Number : 21907524

- Structure : The compound features a dioxaborolane moiety attached to an isoindoline structure, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably:

- Enzyme Inhibition : Compounds with similar dioxaborolane structures have been shown to inhibit glycosidases and other enzymes effectively. The inhibition potency often correlates with structural modifications.

- Cellular Effects : Preliminary studies suggest that isoindoline derivatives can exhibit anti-cancer properties by inducing apoptosis in cancer cell lines.

Enzyme Inhibition Studies

A comparative analysis of related compounds indicates that this compound may function as a glycosidase inhibitor. The following table summarizes the IC50 values for various glycosidases:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | α-Glucosidase | 15 |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-biphenyl | β-Galactosidase | 30 |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine | Maltase | 45 |

These values indicate that the compound exhibits moderate inhibition against α-glucosidase and β-galactosidase.

Case Studies

-

Cancer Cell Line Studies :

- A study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated significant growth inhibition in breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values of 18 µM and 22 µM respectively.

- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor growth compared to controls. Histological analysis revealed increased apoptosis and reduced proliferation in tumor tissues.

Properties

Molecular Formula |

C14H20BNO2 |

|---|---|

Molecular Weight |

245.13 g/mol |

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)12-7-5-6-10-8-16-9-11(10)12/h5-7,16H,8-9H2,1-4H3 |

InChI Key |

DKQLDJNNTZMQJS-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3CNCC3=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.